molecular formula C27H45N7O3 B612091 7-(2-(2-(Dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine CAS No. 1238673-32-9

7-(2-(2-(Dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Cat. No. B612091
M. Wt: 515.69
InChI Key: AULLUGALUBVBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC0321 (trifluoroacetate salt) is a selective histone lysine methyltransferase (HMTase) inhibitor for G9a and GLP (also known as EHMT1), with IC50 of 6nM and 15nM, respectively. It is more than 40,000-fold more selective for G9a and GLP vs. SET7/9, SET8, PRMT3, or JMJD2E.
UNC0321 is the first G9a inhibitor with picomolar potency and the most potent G9a inhibitor to date. Protein lysine methyltransferase G9a, which catalyzes methylation of lysine 9 of histone H3 (H3K9) and lysine 373 (K373) of p53, is overexpressed in human cancers. Genetic knockdown of G9a inhibits cancer cell growth, and the dimethylation of p53 K373 results in the inactivation of p53.

Scientific Research Applications

  • EZH2 Inhibition

    A study by Xiang et al. (2015) investigated a series of quinoline derivatives, including a compound structurally related to the one , for their potential as EZH2 inhibitors. They found that these compounds could serve as lead compounds for further optimization, with the potential to decrease global H3K27me3 level in cells and exhibit anti-viability activities against tumor cell lines (Xiang et al., 2015).

  • Photodegradation of Vandetanib

    Dall’Acqua et al. (2013) studied the UV-A photodegradation of vandetanib, an antitumor drug, and identified two main photodegradation products. One of these products, derived from a simple debromination process, is structurally similar to the chemical compound of interest (Dall’Acqua et al., 2013).

  • Synthesis of Diazepinoquinazolines

    Szabó et al. (1997) worked on the synthesis of 3H,7H-[1,4]Diazepino[3,4-b]quinazolone-3,7-diones, starting from related quinazoline derivatives. This study highlights the chemical versatility and potential applications of compounds within the quinazoline class (Szabó et al., 1997).

  • Antimicrobial Applications

    Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives from a key intermediate structurally related to the compound . These derivatives were evaluated for antimicrobial activity, indicating the potential use of quinazoline derivatives in developing new antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULLUGALUBVBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025974
Record name 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-(2-(Dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

CAS RN

1238673-32-9
Record name 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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